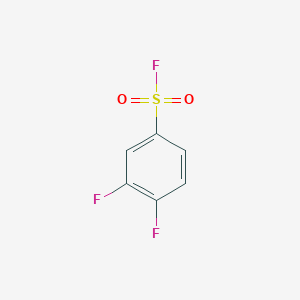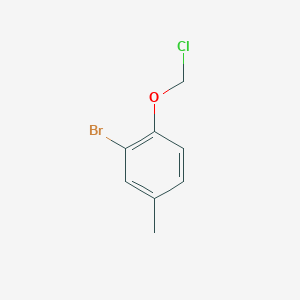
2-Bromo-1-(chloromethoxy)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(chloromethoxy)-4-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
準備方法
The synthesis of 2-Bromo-1-(chloromethoxy)-4-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(chloromethoxy)-4-methylbenzene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
化学反応の分析
2-Bromo-1-(chloromethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophilic agents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding dehalogenated products using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
科学的研究の応用
2-Bromo-1-(chloromethoxy)-4-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Bromo-1-(chloromethoxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-Bromo-1-(chloromethoxy)-4-methylbenzene can be compared with other similar halogenated aromatic compounds, such as:
2-Bromo-1-chloropropane: This compound has a similar structure but with a propane backbone instead of a benzene ring. It is used in organic synthesis and as a solvent.
1-Bromo-2-chlorobenzene: This compound has a similar halogenation pattern but lacks the methoxy group. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
1-Bromo-2-chloroethane: This compound has a similar halogenation pattern but with an ethane backbone. It is used as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C8H8BrClO |
|---|---|
分子量 |
235.50 g/mol |
IUPAC名 |
2-bromo-1-(chloromethoxy)-4-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-6-2-3-8(11-5-10)7(9)4-6/h2-4H,5H2,1H3 |
InChIキー |
MOSKGAIXAUXASS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


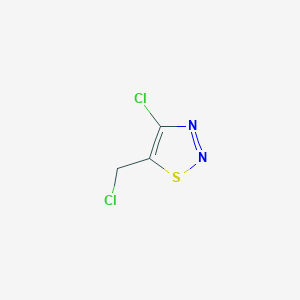
![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
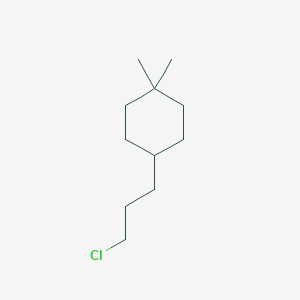

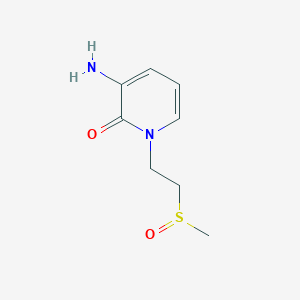
![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)


![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
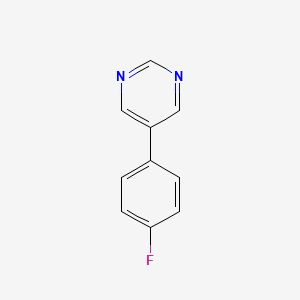

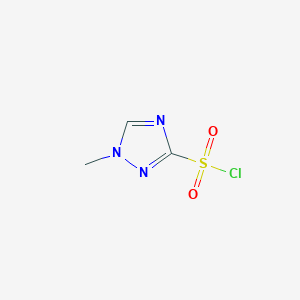
![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)
